![molecular formula C22H28N6O2 B2722009 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide CAS No. 2309259-63-8](/img/structure/B2722009.png)
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Eosinophil Infiltration Inhibitors with Antihistaminic Activity
A study by Gyoten et al. (2003) highlighted the synthesis and evaluation of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines, showcasing potent antihistaminic activities and inhibition of eosinophil chemotaxis. Although the specific compound of interest is not directly mentioned, this research underscores the broad interest in triazolopyridazine derivatives for potential therapeutic applications, including anti-inflammatory and antihistamine effects (Gyoten et al., 2003).
Cardiovascular Applications
Another study conducted by Sato et al. (1980) elaborates on the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, demonstrating significant coronary vasodilating and antihypertensive activities. This indicates the potential for derivatives of the compound to contribute to cardiovascular drug development (Sato et al., 1980).
Antimicrobial and Antitumor Potential
Antitumor and Antimicrobial Activities
Research by Riyadh (2011) on enaminones as building blocks for substituted pyrazoles revealed compounds with notable antitumor and antimicrobial activities. The study emphasizes the versatility of triazolopyridazine derivatives in developing agents with significant biological effects (Riyadh, 2011).
Antiasthma Agents
The preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents was detailed by Medwid et al. (1990), where compounds demonstrated effectiveness as mediator release inhibitors. This suggests the potential application of triazolopyridazine derivatives in treating respiratory conditions (Medwid et al., 1990).
Structural Analysis and Synthesis Techniques
Synthesis and Structure Analysis of Pyridazine Analogs
A study by Sallam et al. (2021) focused on the synthesis and structural elucidation of a pyridazine analog, underscoring the importance of heterocyclic compounds in medicinal chemistry. This research provides insight into methodologies that could be applicable to the synthesis and analysis of the compound (Sallam et al., 2021).
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-15-7-6-8-17(11-15)30-14-20(29)26(5)16-12-27(13-16)19-10-9-18-23-24-21(22(2,3)4)28(18)25-19/h6-11,16H,12-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFVUPONTFGWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C(C)(C)C)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

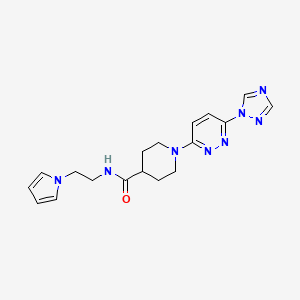
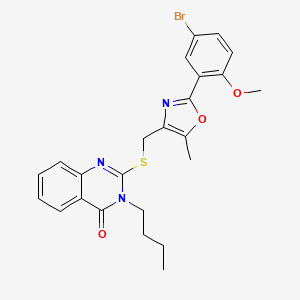
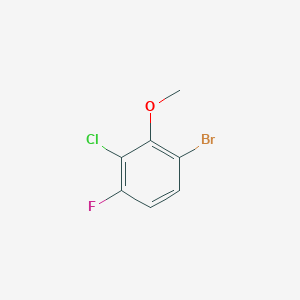
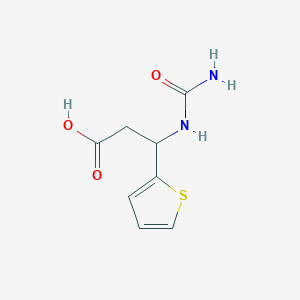
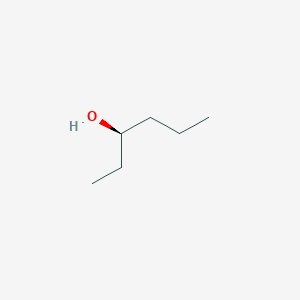
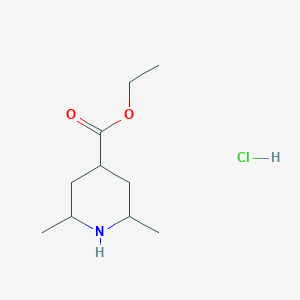
![Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate](/img/structure/B2721942.png)
![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)
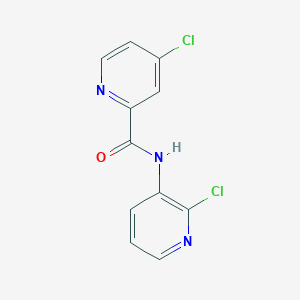
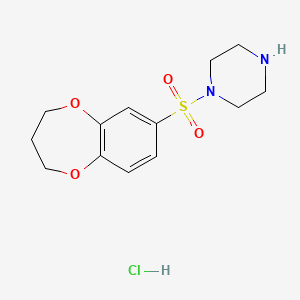
![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)
![3-(4-methylphenyl)-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2721949.png)
